4-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
Description
4-(1H-Pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a structurally complex compound featuring a benzenesulfonamide core linked to two distinct heterocyclic systems: a pyrazole moiety and a tetrahydroimidazo[1,2-a]pyridine scaffold. The benzenesulfonamide group is a well-known pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrases, COX-2). The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) may enhance solubility or modulate binding interactions, while the tetrahydroimidazo[1,2-a]pyridine—a bicyclic system with partial saturation—could improve metabolic stability or target affinity.
Properties
IUPAC Name |
4-pyrazol-1-yl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c28-30(29,18-11-9-17(10-12-18)27-15-5-13-23-27)25-20-7-2-1-6-19(20)21-16-26-14-4-3-8-22(26)24-21/h1-2,5-7,9-13,15-16,25H,3-4,8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLGHCUZAXKLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex molecular structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 378.48 g/mol
Structural Features
The compound features:
- A pyrazole ring , which is known for various biological activities.
- A tetrahydroimidazo[1,2-a]pyridine moiety , contributing to its unique pharmacological profile.
- A benzenesulfonamide group , which enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroimidazo[1,2-a]pyridine have shown selective antifungal activity against various pathogenic fungi. In a study involving eight new derivatives, notable antifungal effects were observed against a panel of ten human pathogenic fungi .
Antitubercular Activity
In vitro studies have demonstrated that similar pyrazolo[3,4-b]pyridine derivatives possess promising antitubercular activity. These compounds were evaluated against the Mycobacterium tuberculosis H37Rv strain using the microplate alamar blue assay (MABA), revealing effective inhibition of bacterial growth . The mechanism is believed to involve binding to specific targets in the bacterial cell wall synthesis pathway.
Enzyme Inhibition
The compound's structural components suggest potential as an inhibitor for various enzymes. Research has highlighted that pyrazole derivatives can act as selective inhibitors of phosphodiesterase 4 (PDE4), which is implicated in inflammatory processes . Additionally, compounds with similar scaffolds have been reported to inhibit glycogen synthase kinase-3 (GSK-3), a target in neurodegenerative diseases such as Alzheimer's .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : By interacting with specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : Potential modulation of adenosine receptors has been suggested, which could influence various physiological responses.
- Antimicrobial Action : The structural features allow for effective penetration into microbial cells, disrupting vital processes.
Case Study 1: Antifungal Activity
A study conducted on tetrahydroimidazo[1,2-a]pyridine derivatives demonstrated their antifungal efficacy against strains such as Candida albicans and Aspergillus niger. The results indicated that modifications in the side chains significantly influenced the antifungal potency .
Case Study 2: Antitubercular Potential
In another research effort focusing on pyrazolo[3,4-b]pyridine derivatives, compounds were synthesized and screened for their ability to inhibit Mycobacterium tuberculosis. The findings revealed lead compounds with IC50 values in the low micromolar range, highlighting their potential as new antitubercular agents .
Comparison with Similar Compounds
Structural Comparison
Below is a comparative analysis with two related compounds from the literature:
Key Observations :
- Heterocyclic Diversity : The target compound’s tetrahydroimidazo[1,2-a]pyridine contrasts with the imidazo[1,2-b]pyrazol in and the nitro/ester-functionalized scaffold in . These differences may influence binding to biological targets (e.g., kinases vs. oxidoreductases).
- Linker Flexibility : The target compound uses a rigid phenyl bridge, whereas employs a flexible ethyl linker, which could alter conformational dynamics in vivo.
Physicochemical Properties
Limited data exist for the target compound, but comparisons can be inferred:
- Melting Point : Compound 2d has a high melting point (215–217°C), likely due to nitro and ester groups enhancing crystallinity. The target compound’s melting point is unreported but may be lower due to reduced polarity.
- Solubility : The pyrazole in the target compound may improve aqueous solubility compared to Compound 2d’s lipophilic nitro and benzyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
